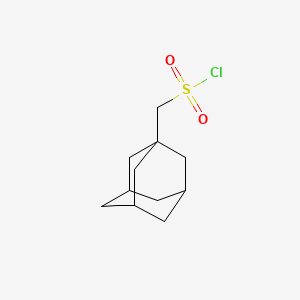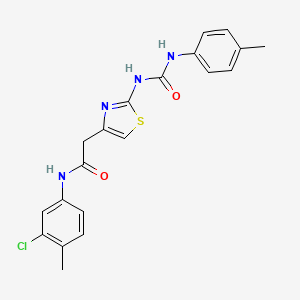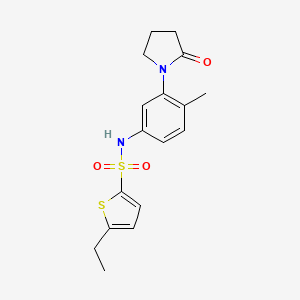
(Adamantan-1-yl)methansulfonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Adamantan-1-yl)methanesulfonyl chloride” is an organic compound with the molecular formula C11H17ClO2S . It is a derivative of adamantane, a compound that can be described as the fusion of three cyclohexane rings .
Molecular Structure Analysis
The molecular structure of “(Adamantan-1-yl)methanesulfonyl chloride” is derived from adamantane, which is the most stable isomer of C10H16 . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Physical And Chemical Properties Analysis
“(Adamantan-1-yl)methanesulfonyl chloride” has a density of 1.3±0.1 g/cm3, a boiling point of 344.1±11.0 °C at 760 mmHg, and a flash point of 161.9±19.3 °C . It also has a molar refractivity of 60.4±0.4 cm3, and a molar volume of 187.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
“(Adamantan-1-yl)methansulfonylchlorid” wird als Baustein in der organischen Synthese verwendet . Es ist ein vielseitiges Reagenz, das zur Einführung der Adamantylgruppe in verschiedene organische Moleküle verwendet werden kann .
Synthese von Adamantanderivaten
Diese Verbindung spielt eine entscheidende Rolle bei der Synthese von 1,2-disubstituierten Adamantanderivaten . Die Konstruktion des tricyclischen Gerüsts erfolgt entweder durch Totalsynthese oder durch Ringexpansions-/Kontraktionsreaktionen entsprechender Adamantanhomologer .
Cyclisierung von bicyclischen Vorläufern
“this compound” wird bei der Cyclisierung von bicyclischen Vorläufern, insbesondere Derivaten von Bicyclo[3.3.1]nonanen, verwendet . Dieser Prozess ist für die Herstellung von 1,2-disubstituierten Adamantanderivaten unerlässlich .
Epoxidierungsreaktionen
Diese Verbindung ist an der Epoxidierung von isomeren 1-[(E)-3-Azidoprop-1-en-1-yl]adamantan und 1-(1-Azidoprop-2-en-1-yl)adamantan beteiligt . Die Reaktion führt zur Bildung von trans-2-(Adamantan-1-yl)-3-(Azidomethyl)oxiran .
Materialwissenschaften
Adamantanderivate, einschließlich derer, die unter Verwendung von “this compound” synthetisiert werden, finden Anwendungen in der Materialwissenschaft . Sie werden bei der Entwicklung fortschrittlicher Materialien aufgrund ihrer einzigartigen strukturellen Eigenschaften verwendet .
Medizin
Adamantanderivate haben zahlreiche Anwendungen in der Medizin gefunden . Sie werden bei der Entwicklung von Therapeutika für verschiedene Krankheiten eingesetzt .
Wirkmechanismus
Target of Action
Adamantane derivatives are often used in medicinal chemistry due to their unique chemical properties and biological activities .
Mode of Action
The adamantane moiety is known to interact with various biological targets through hydrophobic interactions .
Biochemical Pathways
Adamantane derivatives have been found to interact with various biochemical pathways, depending on their specific functional groups .
Pharmacokinetics
Adamantane derivatives generally have good bioavailability due to their lipophilic nature .
Result of Action
Adamantane derivatives can have various effects depending on their specific functional groups and targets .
Action Environment
The action of (Adamantan-1-yl)methanesulfonyl chloride can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The adamantane moiety is stable under a wide range of conditions .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (Adamantan-1-yl)methanesulfonyl chloride in lab experiments is that it is a relatively inexpensive and readily available reagent. The compound is also easy to handle and store, and it can be used in a wide range of organic synthesis reactions. The main limitation of using the compound is that it is an electrophilic reagent, which means it can react with nucleophiles to form covalent bonds. This can lead to the formation of unwanted by-products, which can complicate the synthesis process.
Zukünftige Richtungen
The future of (Adamantan-1-yl)methanesulfonyl chloride is promising, with potential applications in the synthesis of new compounds for use in medicinal chemistry and drug discovery. In addition, the compound could be used in the synthesis of polymers, surfactants, and other materials. Furthermore, the compound could be used in the synthesis of active pharmaceutical ingredients, and in the development of new biochemical and biotechnological applications. Finally, the compound could be used to study the mechanism of action of other compounds, and to develop new methods for the synthesis of organic compounds.
Synthesemethoden
(Adamantan-1-yl)methanesulfonyl chloride is synthesized through a two-step process involving the reaction of adamantane with chlorosulfonic acid, followed by reaction with potassium carbonate. The first step involves the reaction of adamantane with chlorosulfonic acid at room temperature. This reaction produces a mixture of (Adamantan-1-yl)methanesulfonic acid and (Adamantan-2-yl)methanesulfonic acid. The second step involves the reaction of the mixture with potassium carbonate at elevated temperatures. This reaction produces (Adamantan-1-yl)methanesulfonyl chloride and (Adamantan-2-yl)methanesulfonyl chloride.
Eigenschaften
IUPAC Name |
1-adamantylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO2S/c12-15(13,14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKHUYXWTUXLBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566171-98-9 |
Source


|
| Record name | (adamantan-1-yl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2385776.png)


![2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2385783.png)
![2-chloro-6-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]pyridine](/img/structure/B2385786.png)


![N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2385790.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2385792.png)
![3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B2385794.png)

![5-((4-bromobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385796.png)

